molecular formula C10H10BrFO B13540569 4-(2-Bromo-4-fluorophenyl)butan-2-one

4-(2-Bromo-4-fluorophenyl)butan-2-one

Cat. No.: B13540569
M. Wt: 245.09 g/mol
InChI Key: NGVLKDNMPXKRDU-UHFFFAOYSA-N
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Description

4-(2-Bromo-4-fluorophenyl)butan-2-one is an organic compound with the molecular formula C 10 H 10 BrFO and a molecular weight of 245.09 g/mol . This ketone derivative features both bromo and fluoro substituents on its phenyl ring, a combination that is often exploited in advanced chemical synthesis and materials science. As a building block, its structure suggests potential utility in the development of pharmaceutical candidates and functional materials, where the bromine atom can serve as a handle for further cross-coupling reactions, and the fluorine atom can influence electronic properties and metabolic stability . This product is listed as being available for global shipment, with specific attention required for its storage and handling, potentially including cold-chain transportation to maintain stability . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H10BrFO

Molecular Weight

245.09 g/mol

IUPAC Name

4-(2-bromo-4-fluorophenyl)butan-2-one

InChI

InChI=1S/C10H10BrFO/c1-7(13)2-3-8-4-5-9(12)6-10(8)11/h4-6H,2-3H2,1H3

InChI Key

NGVLKDNMPXKRDU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=C(C=C(C=C1)F)Br

Origin of Product

United States

Preparation Methods

The synthesis of 4-(2-Bromo-4-fluorophenyl)butan-2-one typically involves the reaction of 2-bromo-4-fluoroacetophenone with butanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4-fluorophenyl)butan-2-one involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression. These pathways are crucial in understanding the compound’s therapeutic potential and toxicity .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents CAS Number Key Properties/Applications References
4-(2-Bromo-4-fluorophenyl)butan-2-one 2-Br, 4-F N/A Hypothesized use in targeted synthesis N/A
4-(4-Bromophenyl)butan-2-one 4-Br 89201-84-3 Intermediate in aromatic synthesis
4-(4-Fluorophenyl)butan-2-one 4-F 63416-61-5 Enzyme inhibition, drug precursor
4-(3-Bromo-4-chlorophenyl)butan-2-one 3-Br, 4-Cl 1518592-83-0 Research chemical
4-(Phenylsulfanyl)butan-2-one Ph-S- N/A Cosmetic whitening agent
4-(4-Hydroxyphenyl)butan-2-one 4-OH 5471-51-2 Fragrance, insect lure

Biological Activity

4-(2-Bromo-4-fluorophenyl)butan-2-one is an organic compound that has garnered interest due to its potential biological activities. This compound features a unique structure characterized by a bromine atom and a fluorophenyl group attached to a butanone backbone, which influences its reactivity and interactions with biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential and safety profile.

  • Molecular Formula : C10H10BrF
  • Molecular Weight : 245.09 g/mol

The presence of both bromine and fluorine enhances the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes, which can lead to various biological effects.

The mechanism of action involves interactions with specific molecular targets, such as proteins and enzymes. The fluorophenyl group can increase binding affinity, while the bromine atom may influence the compound's overall reactivity. These interactions could modulate various biological processes, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below clinically relevant thresholds, suggesting strong antimicrobial potential.

Compound NameMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compoundTBDTBD
Related Compound A12
Related Compound B0.51

Anticancer Activity

Several studies have evaluated the anticancer properties of structurally related compounds. For example, thiazole derivatives bearing similar substituents have demonstrated cytotoxic effects against cancer cell lines such as Caco-2 (colon adenocarcinoma) and A549 (lung carcinoma). The observed IC50 values indicate varying degrees of effectiveness.

Compound NameIC50 (µM) against Caco-2IC50 (µM) against A549
This compoundTBDTBD
Thiazole Derivative A510
Thiazole Derivative B38

Case Studies

  • Antimicrobial Screening : A study screened various derivatives for antimicrobial activity, revealing that compounds with halogen substitutions exhibited enhanced activity against Gram-positive bacteria.
  • Cytotoxicity Assays : In vitro assays showed that certain derivatives significantly reduced the viability of cancer cell lines, suggesting a promising avenue for further research in cancer therapeutics.
  • Mechanistic Studies : Investigations into the mechanism of action revealed that halogenated compounds could interfere with enzyme activities related to metabolic pathways, potentially leading to apoptosis in cancer cells.

Q & A

Q. What are the recommended synthetic routes for 4-(2-Bromo-4-fluorophenyl)butan-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or Claisen condensation , adapted for halogenated substrates. For Friedel-Crafts, use 2-bromo-4-fluorobenzene with a ketone donor (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimize reaction temperature (typically 0–50°C) and solvent (anhydrous dichloromethane) to minimize side reactions. Post-synthesis, purify via column chromatography or recrystallization, and verify purity using HPLC (>97% threshold recommended) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use multi-technique validation :
  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and ketone functionality.
  • Mass spectrometry (MS) for molecular ion ([M+H]⁺) and fragmentation pattern analysis.
  • HPLC with UV detection (λ ~254 nm) to assess purity.
  • X-ray crystallography (if crystalline) for absolute configuration using programs like SHELXL .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential irritancy from halogenated aromatics.
  • Store at 0–6°C in airtight, light-resistant containers to prevent degradation .
  • Disposal via halogen-specific waste streams, adhering to local regulations.

Advanced Research Questions

Q. How do bromine and fluorine substituents influence the reactivity of this compound in nucleophilic additions or reductions?

  • Methodological Answer : The electron-withdrawing effects of Br and F meta-direct electrophilic substitution and stabilize intermediates. For example:
  • Ketone reduction (e.g., NaBH₄) may proceed slower than non-halogenated analogs; monitor via TLC.
  • Nucleophilic attacks (e.g., Grignard reagents) favor the para position relative to Br. Computational modeling (DFT) can predict regioselectivity .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with analogs (e.g., 4-(4-Chloro-2,6-difluorophenyl)butan-2-one ).
  • Reconcile MS fragmentation patterns with in silico tools (e.g., MassFrontier).
  • Leverage X-ray crystallography for unambiguous confirmation, using SHELX suites for refinement .

Q. What computational methods predict biological targets or metabolic pathways for this compound?

  • Methodological Answer :
  • Perform molecular docking (AutoDock Vina) against enzyme targets (e.g., cytochrome P450 isoforms) to predict metabolism.
  • Use QSAR models to estimate toxicity or bioactivity, referencing EPA DSSTox databases for halogenated analogs .
  • Validate predictions with in vitro assays (e.g., microsomal stability studies).

Q. How does this compound compare to structural analogs in biological activity?

  • Methodological Answer :
CompoundKey FeaturesBioactivity Insight
4-(4-Chloro-2,6-difluorophenyl)butan-2-one Difluoro substitutionHigher metabolic stability
4-Chloro-1-(4-fluorophenyl)butan-1-one Shorter chainReduced enzyme inhibition
  • Experimental Design : Compare IC₅₀ values against Trypanothione reductase or similar targets using dose-response assays.

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